molecular formula C14H16O2 B3144730 1-Cyclopentyl-3-phenylpropane-1,3-dione CAS No. 55846-71-4

1-Cyclopentyl-3-phenylpropane-1,3-dione

Cat. No. B3144730
CAS RN: 55846-71-4
M. Wt: 216.27 g/mol
InChI Key: IBWLSRHORPQIFK-UHFFFAOYSA-N
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Description

  • Purity : 95%

Synthesis Analysis

The synthesis of 1-Cyclopentyl-3-phenylpropane-1,3-dione can be achieved through various methods. One example involves the Michael addition of thiol-containing tags or linkers to 4-cyclopentene-1,3-dione, which is the unsaturated derivative of 1,3-cyclopentanedione .


Molecular Structure Analysis

The compound’s molecular structure consists of a cyclopentyl ring fused to a phenylpropanedione moiety. The cyclopentyl group provides rigidity, while the phenyl group contributes to its aromatic character .


Chemical Reactions Analysis

1-Cyclopentyl-3-phenylpropane-1,3-dione can participate in various chemical reactions, including Michael additions, cyclizations, and dehydration processes. For instance, it can undergo fluorination using selectfluor, followed by cyclization and dehydration .

Scientific Research Applications

Chemical Properties and Drug Design Applications
1-Cyclopentyl-3-phenylpropane-1,3-dione, similar to cyclopentane-1,3-diones, exhibits pKa values akin to carboxylic acids. This similarity has led to its exploration as a carboxylic acid isostere. Cyclopentane-1,3-diones have been studied for their potential in drug design due to their strong acidity, adjustable lipophilicity, and structural versatility. Notably, these compounds can effectively replace carboxylic acid functional groups, as demonstrated in the design of potent thromboxane A2 receptor antagonists. These antagonists exhibit nanomolar potency, comparable to their carboxylic acid counterparts (Ballatore et al., 2011).

Catalysis and Enantioselectivity
Cyclopentyl-phenylpropane-diones have been instrumental in catalysis research, specifically in asymmetric hydrogenation processes. The influence of modifying agents, such as cinchonidine, on the enantioselectivity of the hydrogenation of 1-phenylpropane-1,2-dione has been a significant area of study. The results indicate that specific structural features, like the C-9 hydroxyl group of cinchonidine, are crucial for achieving high enantioselectivity (Toukoniitty et al., 2004).

Safety And Hazards

  • MSDS : Link

properties

IUPAC Name

1-cyclopentyl-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-13(11-6-2-1-3-7-11)10-14(16)12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLSRHORPQIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-phenylpropane-1,3-dione

CAS RN

55846-71-4
Record name 1-cyclopentyl-3-phenylpropane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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